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For Researchers, Scientists, and Drug Development Professionals

Introduction to N4-Acetylcytosine (ac4C)
N4-acetylcytosine (ac4C) is a highly conserved post-transcriptional RNA modification found in

all domains of life. This modification, where an acetyl group is added to the N4 position of

cytosine, plays a crucial role in various cellular processes by influencing RNA stability,

structure, and translation efficiency.[1][2] In eukaryotic cells, the primary enzyme responsible

for depositing ac4C is N-acetyltransferase 10 (NAT10), often referred to as the ac4C "writer".[3]

[4] To date, no specific "eraser" enzyme that removes this modification has been identified.

Dysregulation of ac4C levels has been increasingly implicated in numerous human diseases,

most notably cancer. Elevated levels of NAT10 and, consequently, ac4C have been observed

in various cancers, often correlating with poor prognosis.[3] This has positioned NAT10 as a

potential therapeutic target for cancer treatment. These application notes provide detailed

protocols and methodologies for the robust study of ac4C in cultured cells, catering to

researchers in basic science and drug development.

Data Presentation: Quantitative Analysis of ac4C
The abundance of ac4C can vary significantly between different cell types and under various

physiological or pathological conditions. Below are tables summarizing quantitative data on

ac4C levels and the effects of targeting its writer enzyme, NAT10.
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Cell Line Method Key Findings Reference

HeLa LC-MS

Treatment with the

NAT10 inhibitor

Remodelin (50 µM for

48h) did not cause a

significant decrease in

global ac4C levels. In

contrast, CRISPR-

Cas9 mediated

knockdown of NAT10

resulted in a potent

loss of ac4C.

HeLa RNA-MS

NAT10 knockout (KO)

cells showed an 80%

decrease in ac4C

levels on mRNA

compared to wild-type

(WT) cells.

Osteosarcoma cells

(U2OS and MG63)
acRIP-seq

Treatment with

Remodelin resulted in

3621 differential ac4C

peaks, primarily

distributed in the

mRNA coding

sequence (CDS)

region.

Breast Cancer Cells

(MCF-7)
acRIP-seq

Knockdown of NAT10

led to a marked

suppression of ac4C

levels in mRNAs.

Bladder Cancer Cells

(UMUC-3)

acRIP-seq Over 4940 ac4C

peaks were identified

in control cells. In

NAT10 knockdown

cells, 1218 transcripts
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showed significantly

decreased ac4C

levels.

Condition Cell Line
Fold Change
in ac4C Levels

Method Reference

NAT10

Knockdown

MCF-7 Breast

Cancer Cells

Significant

Reduction
acRIP-qPCR

NAT10

Knockdown

Bladder Cancer

Cells

Significant

Decrease in

1218 transcripts

acRIP-seq

Remodelin

Treatment

Osteosarcoma

Cells

3621 differential

ac4C peaks
acRIP-seq

NAT10 Knockout HeLa Cells
80% decrease

on mRNA
RNA-MS

Experimental Protocols
Here, we provide detailed protocols for the detection and quantification of ac4C in cultured

cells.

Protocol 1: Acetylated RNA Immunoprecipitation
followed by Sequencing (acRIP-seq)
This method is used to identify and quantify ac4C-modified RNA transcripts on a genome-wide

scale.

Materials:

Cultured cells of interest

TRIzol reagent

Anti-ac4C antibody
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Protein A/G magnetic beads

RNA fragmentation buffer

RNase inhibitors

Buffers: RIP buffer, wash buffers, elution buffer

RNA purification kit

Library preparation kit for next-generation sequencing

Procedure:

Cell Lysis and RNA Extraction:

Harvest cultured cells and lyse them using TRIzol reagent according to the manufacturer's

instructions to extract total RNA.

Assess RNA quality and quantity using a spectrophotometer and agarose gel

electrophoresis.

RNA Fragmentation:

Fragment the total RNA to an average size of 100-200 nucleotides using RNA

fragmentation buffer at elevated temperature. The fragmentation time and temperature

should be optimized based on the desired fragment size.

Immunoprecipitation (IP):

Incubate the fragmented RNA with an anti-ac4C antibody in RIP buffer supplemented with

RNase inhibitors for 2-4 hours at 4°C with gentle rotation.

Add pre-washed Protein A/G magnetic beads to the RNA-antibody mixture and incubate

for another 1-2 hours at 4°C to capture the antibody-RNA complexes.

Washing:
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Wash the beads several times with wash buffers of increasing stringency to remove non-

specifically bound RNA.

Elution and RNA Purification:

Elute the ac4C-containing RNA fragments from the beads using an elution buffer.

Purify the eluted RNA using an RNA purification kit.

Library Preparation and Sequencing:

Construct a sequencing library from the immunoprecipitated RNA and an input control

(fragmented RNA that did not undergo IP) using a suitable library preparation kit.

Perform high-throughput sequencing of the prepared libraries.

Data Analysis:

Align the sequencing reads to the reference genome.

Identify enriched regions (peaks) in the acRIP sample compared to the input control to

determine the locations of ac4C modifications.

Protocol 2: N4-acetylcytidine Sequencing (ac4C-seq)
This chemical-based method allows for the single-nucleotide resolution mapping of ac4C.

Materials:

Total RNA from cultured cells

Sodium cyanoborohydride (NaBH4)

Acidic buffer (e.g., sodium acetate buffer, pH 5.0)

RNA purification reagents

Reverse transcriptase
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PCR amplification reagents

Sequencing library preparation kit

Procedure:

Chemical Reduction of ac4C:

Treat the total RNA with sodium cyanoborohydride in an acidic buffer. This reaction

specifically reduces ac4C to tetrahydro-N4-acetylcytidine.

RNA Purification:

Purify the chemically treated RNA to remove any residual reagents.

Reverse Transcription:

Perform reverse transcription on the treated RNA. The reduced ac4C base will cause a

misincorporation (typically a C-to-T transition) during cDNA synthesis.

Library Preparation and Sequencing:

Prepare a sequencing library from the resulting cDNA.

Perform high-throughput sequencing.

Data Analysis:

Align the sequencing reads to the reference genome.

Identify sites with a high frequency of C-to-T mismatches in the treated sample compared

to an untreated control to pinpoint the locations of ac4C at single-nucleotide resolution.

Protocol 3: Quantification of ac4C by Liquid
Chromatography-Tandem Mass Spectrometry (LC-
MS/MS)
LC-MS/MS is the gold standard for the absolute quantification of RNA modifications.
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Materials:

Total RNA from cultured cells

Nuclease P1

Bacterial alkaline phosphatase

LC-MS/MS system

ac4C standard

Procedure:

RNA Digestion:

Digest the total RNA to single nucleosides by sequential treatment with nuclease P1 and

bacterial alkaline phosphatase.

LC-MS/MS Analysis:

Inject the digested nucleoside mixture into the LC-MS/MS system.

Separate the nucleosides using a suitable liquid chromatography method.

Detect and quantify the amount of ac4C and canonical nucleosides using tandem mass

spectrometry in multiple reaction monitoring (MRM) mode.

Quantification:

Generate a standard curve using a known concentration of the ac4C standard.

Calculate the absolute amount of ac4C in the sample by comparing its signal to the

standard curve. The quantity is often expressed as a ratio of ac4C to a canonical

nucleoside (e.g., cytidine or guanosine).

Visualizations: Signaling Pathways and Workflows
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The following diagrams, generated using the DOT language, illustrate key signaling pathways

involving ac4C and a general experimental workflow for its study.
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Caption: NAT10-mediated ac4C modification in the Wnt/β-catenin signaling pathway.
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Caption: General experimental workflow for studying ac4C in cultured cells.

Conclusion
The study of N4-acetylcytosine is a rapidly evolving field with significant implications for

understanding fundamental biological processes and developing novel therapeutic strategies.

The protocols and information provided herein offer a comprehensive guide for researchers to
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investigate the role of ac4C in their specific cellular models. By employing these robust

methodologies, scientists can further unravel the complexities of the epitranscriptome and its

impact on human health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b085167?utm_src=pdf-custom-synthesis
https://www.youtube.com/watch?v=NyftMhHGZZw
https://pmc.ncbi.nlm.nih.gov/articles/PMC10361233/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10361233/
https://www.ncbi.nlm.nih.gov/books/NBK606048/
https://www.ncbi.nlm.nih.gov/books/NBK606048/
https://www.neb.com/en/products/epigenetics/epitranscriptome-analysis
https://www.benchchem.com/product/b085167#studying-n4-acetylcytosine-in-cultured-cells
https://www.benchchem.com/product/b085167#studying-n4-acetylcytosine-in-cultured-cells
https://www.benchchem.com/product/b085167#studying-n4-acetylcytosine-in-cultured-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b085167?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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